molecular formula C8H8N2 B1265693 4-Aminobenzyl cyanide CAS No. 3544-25-0

4-Aminobenzyl cyanide

Cat. No.: B1265693
CAS No.: 3544-25-0
M. Wt: 132.16 g/mol
InChI Key: YCWRFIYBUQBHJI-UHFFFAOYSA-N
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Description

4-Aminobenzyl cyanide, also known as this compound, is an organic compound with the molecular formula C8H8N2. It is characterized by the presence of an amino group (-NH2) and a nitrile group (-CN) attached to a benzene ring. This compound is a white to off-white crystalline powder and is used in various chemical processes, including the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Aminobenzyl cyanide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of drugs used in the treatment of rheumatoid arthritis and other conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Safety and Hazards

When handling 4-Aminophenylacetonitrile, it is advised to avoid eating, drinking, or smoking. Protective gloves, clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, or spray. It should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 4-Aminobenzyl cyanide, also known as 2-(4-aminophenyl)acetonitrile or 4-Aminophenylacetonitrile, is the mitochondrial electron transport chain within cells . Specifically, it binds to the a3 portion (complex IV) of cytochrome oxidase .

Mode of Action

This compound interacts with its target by binding to the iron within the cytochrome oxidase protein . This binding inhibits the enzyme, preventing cells from using oxygen . This action essentially causes a form of cellular asphyxiation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electron transport chain in the mitochondria of eukaryotic cells . By inhibiting cytochrome c oxidase, the compound disrupts the chain, preventing the production of ATP and leading to cell death .

Pharmacokinetics

Cyanide compounds are generally known to be easily absorbed by the mucous membrane of the respiratory tract, through the skin, and the gastrointestinal tract

Result of Action

The result of this compound’s action is the inhibition of ATP production, leading to cellular asphyxiation and rapid cell death . This is due to the compound’s interference with the cell’s ability to use oxygen .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals, pH levels, and temperature can affect the compound’s reactivity and stability . Additionally, the compound’s toxicity can be influenced by the presence of certain enzymes in the body that can convert cyanide into less toxic compounds .

Biochemical Analysis

Biochemical Properties

4-Aminophenylacetonitrile plays a significant role in biochemical reactions, particularly in the synthesis of 4-aminophenylacetic acid. This transformation is catalyzed by the enzyme nitrilase, which hydrolyzes 4-aminophenylacetonitrile to produce 4-aminophenylacetic acid . The enzyme nitrilase exhibits high specificity and efficiency in this reaction, making it a valuable biocatalyst for industrial applications.

Cellular Effects

4-Aminophenylacetonitrile has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis product, 4-aminophenylacetic acid, has been reported to possess tuberculostatic activity and is used as a precursor in the synthesis of drugs for rheumatoid arthritis . These effects highlight the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of 4-Aminophenylacetonitrile involves its interaction with the enzyme nitrilase. The enzyme binds to the nitrile group of 4-Aminophenylacetonitrile, facilitating its hydrolysis to 4-aminophenylacetic acid. This reaction is highly specific and occurs under mild conditions, making it an efficient process for producing the desired product .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 4-Aminophenylacetonitrile have been studied. The compound is stable under optimal conditions, with maximum enzyme activity observed at a pH of 7 and a temperature of 45°C . Over time, the enzyme-catalyzed reaction maintains its efficiency, ensuring consistent production of 4-aminophenylacetic acid.

Dosage Effects in Animal Models

Studies on the dosage effects of 4-Aminophenylacetonitrile in animal models are limited. It is known that the compound’s hydrolysis product, 4-aminophenylacetic acid, exhibits biological activity at specific concentrations. High doses of the compound may lead to toxic effects, emphasizing the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

4-Aminophenylacetonitrile is involved in metabolic pathways that lead to the production of 4-aminophenylacetic acid. The enzyme nitrilase catalyzes the hydrolysis of the nitrile group, resulting in the formation of the corresponding acid. This pathway is crucial for the synthesis of compounds with therapeutic potential .

Subcellular Localization

The subcellular localization of 4-Aminophenylacetonitrile has not been extensively studied. It is likely that the compound, or its hydrolysis product, localizes to specific cellular compartments where it interacts with target biomolecules. Understanding its subcellular distribution could provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Aminobenzyl cyanide involves the reduction of 4-Nitrophenylacetonitrile. The process typically includes dissolving 4-Nitrophenylacetonitrile in methanol, adding 10% palladium on carbon (Pd/C) as a catalyst, and stirring the mixture in a hydrogen environment at room temperature. The reaction is monitored using thin-layer chromatography (TLC), and upon completion, the reaction mixture is filtered and concentrated to yield this compound with a high yield .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of larger reactors and optimized reaction parameters to ensure high yield and purity. The use of nitrilase enzymes for the biotransformation of this compound to 4-Aminophenylacetic acid has also been explored, providing an environmentally friendly alternative to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzyl cyanide undergoes various chemical reactions, including:

    Reduction: The nitrile group can be reduced to an amine group using hydrogenation.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid in the presence of acidic or basic conditions.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a suitable catalyst.

Major Products Formed

Comparison with Similar Compounds

4-Aminobenzyl cyanide can be compared with other similar compounds, such as:

    4-Nitrophenylacetonitrile: The nitro group in this compound can be reduced to an amino group to form this compound.

    4-Aminophenylacetic acid: This compound is formed by the hydrolysis of this compound.

    4-Aminobenzyl alcohol: This compound is formed by the reduction of the nitrile group to an alcohol.

The uniqueness of this compound lies in its dual functional groups (amino and nitrile), which allow it to participate in a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(4-aminophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWRFIYBUQBHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188923
Record name 4-Aminophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3544-25-0
Record name 4-Aminobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3544-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminophenylacetonitrile
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Record name 4-Aminophenylacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminophenylacetonitrile
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Synthesis routes and methods

Procedure details

Under nitrogen, 11.5 g (12.7 mmol) lithium cobalt (I) phthalocyanine×4.5 THF and 324 mg (2 mmol) p-nitrobenzyl cyanide are agitated in 60 ml methanol for 62 hours at 20° C. The green reaction mixture is mixed with 10 ml water; then CO2 and air are passed into it for 5 min., and the blue precipitate is centrifuged which is washed out with ethanol. The centrifugate collected is concentrated, and the residue separated into water and ether. After compression of the ether phase, which is dried via sodium sulfate, 250 mg (95%) p-amino benzyl cyanide is obtained.
[Compound]
Name
lithium cobalt (I) phthalocyanine
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
324 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Aminobenzyl cyanide
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4-Aminobenzyl cyanide
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4-Aminobenzyl cyanide
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4-Aminobenzyl cyanide
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4-Aminobenzyl cyanide
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4-Aminobenzyl cyanide
Customer
Q & A

Q1: What are the main applications of 2-(4-Aminophenyl)acetonitrile in organic synthesis?

A1: 2-(4-Aminophenyl)acetonitrile serves as a valuable building block for synthesizing diverse chemical compounds. For instance, it acts as a starting material for creating aryl-substituted pteridines [], which exhibit antitumor activity. Additionally, it plays a crucial role in the synthesis of Mirabegron [], a medication used to treat overactive bladder.

Q2: Can you describe an efficient method for synthesizing Schiff bases using 2-(4-Aminophenyl)acetonitrile?

A2: Yes, a recently reported method utilizes 3,5-difluoroarylboronic acid as a catalyst to facilitate the reaction between 2-(4-Aminophenyl)acetonitrile and various aromatic aldehydes []. This reaction proceeds efficiently at room temperature, yielding Schiff bases within 2 hours.

Q3: What analytical techniques are commonly employed to characterize and quantify 2-(4-Aminophenyl)acetonitrile and its derivatives?

A4: Standard characterization techniques include elemental analysis (EA), infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (1HNMR), and mass spectrometry (MS) []. These methods provide valuable information about the elemental composition, functional groups, structure, and molecular weight of the compound and its derivatives.

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